molecular formula C9H9ClN2O2S B1607011 2-Amino-6-chloro-4,7-dimethoxybenzothiazole CAS No. 383131-51-9

2-Amino-6-chloro-4,7-dimethoxybenzothiazole

Cat. No.: B1607011
CAS No.: 383131-51-9
M. Wt: 244.7 g/mol
InChI Key: ZLHNOONVBJQEDA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine . This nomenclature reflects its structural features:

  • A benzothiazole core (a benzene ring fused to a thiazole heterocycle).
  • Chloro substitution at position 6.
  • Methoxy groups at positions 4 and 7.
  • An amino group at position 2.

The numbering follows IUPAC guidelines for benzothiazoles, prioritizing the thiazole nitrogen atoms (positions 1 and 3) and assigning sequential positions to substituents on the fused benzene ring.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 383131-51-9
PubChem CID 350164
NSC Number 508157
DSSTox Substance ID DTXSID10325453
Synonyms 6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine; ASISCHEM D50985; AKOS BC-3196

Its inclusion in the NCI/DTP Open Chemical Repository (NSC508157) underscores its relevance in pharmacological screening.

Molecular Formula and Structural Representation

Molecular Formula

The compound has the empirical formula C₉H₉ClN₂O₂S , corresponding to a molecular weight of 244.70 g/mol .

Structural Features

  • Core framework : A benzothiazole system (C₇H₄N₂S) with a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur.
  • Substituents :
    • Chlorine atom at position 6.
    • Methoxy (-OCH₃) groups at positions 4 and 7.
    • Amino (-NH₂) group at position 2.

Structural Representations

SMILES Notation

COC1=CC(=C(C2=C1N=C(S2)N)OC)Cl.

2D Depiction
           OCH₃  
             │  
Cl─C₆─C₅─C₄─C₃─C₂─C₁  
       │     │     │  
       S     N     NH₂  
       │     │  
       N─────C  
3D Conformation

Computational models (e.g., PubChem’s 3D conformer) reveal a planar benzothiazole core with methoxy groups adopting equatorial positions to minimize steric hindrance. The amino group participates in intramolecular hydrogen bonding with adjacent heteroatoms, stabilizing the structure.

Tabulated Physicochemical Properties

Property Value Source
Boiling Point 420.4 ± 55.0 °C (Predicted)
Density 1.452 ± 0.06 g/cm³
LogP (Partition Coefficient) 3.13
Topological Polar Surface Area 85.6 Ų

This data highlights the compound’s moderate hydrophobicity and potential for membrane permeability, critical for its applications in medicinal chemistry.

Properties

IUPAC Name

6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-13-5-3-4(10)7(14-2)8-6(5)12-9(11)15-8/h3H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNOONVBJQEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1N=C(S2)N)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325453
Record name 6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-51-9
Record name 6-Chloro-4,7-dimethoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383131-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Veratrole-Based Synthesis (CN1749250A)

Route :

o-Dimethoxybenzene → Nitration → Reduction → Ureation → Cyclization → Refining  

Key Steps :

  • Nitrification : React veratrole with HNO₃ (1:1.5–10 molar ratio) at -10–30°C for 1–10 h to yield 3,4-dimethoxynitrobenzene (Intermediate I).
  • Reduction : Hydrogenate Intermediate I with Pd/C (0.1–10% catalyst) under 0.8–2.5 MPa H₂ to form 3,4-dimethoxyaniline (Intermediate II).
  • Ureation : React Intermediate II with triphosgene and cyanamide in organic solvent (0–100°C) to synthesize 3,4-dimethoxyphenyl cyanourea (Intermediate III).
  • Cyclization : Treat Intermediate III with PCl₅/POCl₃ under reflux to form 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV).
  • Refining : Alkalize Intermediate IV with triethylamine in methanol to isolate the final product.

Advantages :

  • Yield: ~30% overall.
  • Cost-effective starting material (veratrole).

3,4-Dimethoxybenzaldehyde Route (CN101353328B)

Route :

3,4-Dimethoxybenzaldehyde → Oxidation → Nitration → Reduction → Cyclization → Chlorination → Amination  

Key Steps :

  • Oxidation : Convert 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzoic acid using H₂O₂ in basic solution (20–60°C, 2–10 h).
  • Nitration : Treat with HNO₃ (65–97%) in CHCl₃ at 15–50°C to form 4,5-dimethoxy-2-nitrobenzoic acid.
  • Reduction : Reduce with Fe/HCl in NaCl solution (60–85°C) to yield 4,5-dimethoxy-2-aminobenzoic acid.
  • Cyclization : React with sodium cyanate (25–35°C) to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.
  • Chlorination : Use POCl₃ (80–120°C, 2–6 h) for chlorination.
  • Amination : Treat with NH₃ (20–25%) at 40–75°C to finalize the product.

Advantages :

  • Yield: ~48% overall.
  • Avoids hypertoxic solvents (e.g., N,N-dimethylformamide).

One-Pot Cyclization (ChemicalBook)

Procedure :

  • React 3,4-dimethoxy-6-cyanoaniline-1-yl formamide with POCl₃ (65–70°C, 1 h).
  • Quench with ice water, adjust pH to 7.5–8.0 with NaOH, and isolate via filtration.

Conditions :

Comparative Analysis of Methods

Parameter Veratrole Route 3,4-Dimethoxybenzaldehyde Route One-Pot Cyclization
Starting Material Cost Low Moderate Moderate
Reaction Steps 5 6 1
Overall Yield ~30% ~48% 76%
Environmental Impact Moderate (PCl₅/POCl₃) Low (reduced solvent use) High (POCl₃ usage)
Industrial Scalability Yes Yes Limited

Critical Reaction Schemes

  • Cyclization (CN1749250A) :
    $$
    \text{Intermediate III} + \text{PCl}5/\text{POCl}3 \xrightarrow{\Delta} \text{Intermediate IV}
    $$

  • Chlorination (CN101353328B) : $$ \text{2,4-Dihydroxy-6,7-dimethoxyquinazoline} + \text{POCl}_3 \xrightarrow{80–120^\circ \text{C}} \text{2,4-Dichloro-6,7-dimethoxyquinazoline} $$

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloro-4,7-dimethoxybenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that benzothiazole derivatives, including 2-amino-6-chloro-4,7-dimethoxybenzothiazole, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, modifications to the benzothiazole structure have led to compounds with improved potency against breast and colon cancer cells, demonstrating IC50 values as low as 0.06 µM in specific assays .

Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, compounds derived from this benzothiazole scaffold have been shown to inhibit oxidoreductase enzymes, which play a crucial role in cellular oxidative stress responses and cancer progression .

Antimicrobial Properties

Benzothiazoles have also been evaluated for their antimicrobial activity. Studies demonstrate that this compound exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that specific substitutions on the benzothiazole ring enhance antibacterial potency .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of benzothiazole derivatives suggest that they may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds are thought to mitigate oxidative damage and promote neuronal survival through their action as NQO2 inhibitors, which are involved in protecting cells from oxidative stress .

Safety and Toxicology Studies

Despite its promising applications, safety assessments are crucial for any compound intended for therapeutic use. Studies on this compound indicate potential skin sensitization effects; however, it has shown a favorable safety profile in terms of oral toxicity with an LD50 greater than 2000 mg/kg in rodent models . These findings underscore the importance of thorough toxicological evaluations in the development of new pharmaceuticals.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antitumor ActivityInhibition of cancer cell growthIC50 values as low as 0.06 µM against specific lines
Antimicrobial PropertiesActivity against bacterial pathogensEffective against S. aureus and E. coli
Neuroprotective EffectsPotential benefits in neurodegenerative diseasesInhibition of NQO2 linked to oxidative stress protection
Safety and ToxicologyEvaluation of skin sensitization and oral toxicityLD50 > 2000 mg/kg; moderate sensitization potential

Case Studies

  • Antitumor Efficacy Study :
    A study conducted on human breast cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation through apoptosis induction mechanisms.
  • Neuroprotective Mechanism Exploration :
    Research highlighted the ability of benzothiazole derivatives to enhance neuronal survival under oxidative stress conditions by acting as NQO2 inhibitors, suggesting their therapeutic potential in neurodegenerative diseases.
  • Safety Assessment :
    A comprehensive safety evaluation indicated that while there is some risk of skin sensitization, the compound exhibits a high threshold for acute toxicity, making it a candidate for further pharmacological development.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4,7-dimethoxybenzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s structural analogs differ in substituent positions and functional groups, leading to distinct electronic and steric properties:

Compound Name Substituents Molecular Formula Key Properties/Applications Yield (%) Source
2-Amino-6-chloro-4,7-dimethoxybenzothiazole 2-NH₂, 6-Cl, 4,7-OCH₃ C₉H₉ClN₂O₂S Hypothesized enhanced solubility due to methoxy groups; potential use in drug design N/A (Hypothetical)
2-Amino-6-chloro-4,7-dimethyl-benzothiazole 2-NH₂, 6-Cl, 4,7-CH₃ C₉H₉ClN₂S Lower yield (21%) in synthesis; methyl groups reduce polarity compared to methoxy 21
2-Amino-4,5-dichlorobenzothiazole 2-NH₂, 4,5-Cl C₇H₄Cl₂N₂S Higher halogen content increases electrophilicity; used in pesticide research N/A (BP7740)
2-Amino-4,7-dihydro-6(5H)-benzothiazolone 2-NH₂, 6-O, ring saturation C₇H₈N₂OS Ketone group enables hydrogen bonding; applications in catalysis and polymer chemistry N/A

Key Observations :

  • Methoxy vs. Methyl Groups: The methoxy substituents in the target compound enhance solubility in polar solvents compared to methyl groups in analogs like 2-Amino-6-chloro-4,7-dimethyl-benzothiazole.
  • Chlorine Positioning: In 2-Amino-4,5-dichlorobenzothiazole, chlorine atoms at positions 4 and 5 increase electrophilicity, favoring nucleophilic aromatic substitution reactions. In contrast, the single chlorine at position 6 in the target compound may reduce steric hindrance for functionalization at other positions .
  • Functional Group Diversity : The benzothiazolone derivative (C₇H₈N₂OS) incorporates a ketone group, enabling hydrogen bonding and expanded applications in coordination chemistry. This contrasts with the methoxy-dominated electronic profile of the target compound .

Biological Activity

2-Amino-6-chloro-4,7-dimethoxybenzothiazole (ACDB) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of ACDB, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

ACDB has the molecular formula C10H10ClN2O2S and a molecular weight of 244.71 g/mol. Its structure includes a benzothiazole core with an amino group, a chlorine atom, and two methoxy groups, which contribute to its biological properties.

The biological activity of ACDB can be attributed to several mechanisms:

  • Antimicrobial Activity : ACDB exhibits significant antimicrobial effects against various pathogens. Studies have indicated that compounds derived from benzothiazoles can inhibit enzymes necessary for bacterial cell wall synthesis, making them effective against Mycobacterium tuberculosis and other bacterial strains.
  • Anticancer Activity : Research has shown that ACDB and its derivatives possess antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that may be linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A study comparing the antimicrobial efficacy of several benzothiazole derivatives highlighted that ACDB showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The following table summarizes the findings:

Compound NameTarget PathogenActivity Level
This compoundS. aureusHigh
2-Amino-5-chlorobenzothiazoleE. coliModerate
BenzothiazolePseudomonas aeruginosaLow

Anticancer Studies

In vitro studies have demonstrated that ACDB exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : ACDB was found to inhibit the proliferation of MCF-7 cells with an IC50 value in the low micromolar range.
  • Colon Cancer Cells : The compound also showed activity against HT-29 cells, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives including ACDB revealed that it effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), confirming ACDB's potential as a lead compound for developing new antimycobacterial agents.
  • Case Study on Anticancer Activity : In another investigation, ACDB was tested against human colorectal cancer cell lines. The results indicated that treatment with ACDB resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-amino-6-chloro-4,7-dimethoxybenzothiazole, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under reduced pressure can improve yields. Post-reaction steps, such as crystallization from ethanol-water mixtures, enhance purity . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde derivatives) and catalytic acid (e.g., glacial acetic acid) to drive Schiff base formation .

Q. Which spectroscopic techniques are most effective for characterizing structural purity of this compound?

  • Methodological Answer : Combined use of 1H^1H-NMR and 13C^{13}C-NMR is critical for confirming substitution patterns on the benzothiazole core. IR spectroscopy identifies functional groups (e.g., NH2_2 stretching at ~3300–3400 cm1^{-1}). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., triazole or hydrazide precursors) ensures structural fidelity .

Q. How can researchers screen for preliminary biological activity in this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria or fungi (e.g., Candida spp.) .
  • Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Assess dynamic rotational isomerism or hydrogen bonding effects.
  • COSY/NOESY : Identify through-space couplings in crowded aromatic regions.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are recommended for designing analogs with enhanced bioactivity while maintaining benzothiazole core integrity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C-6/C-7 to modulate electron density and binding affinity to biological targets .
  • Hybridization : Conjugate with pharmacophores like triazoles or thiadiazoles via hydrazide linkers to exploit synergistic effects .
  • SAR Studies : Systematically vary methoxy/chloro substituents and correlate with antifungal potency (e.g., against Aspergillus spp.) .

Q. What experimental protocols address stability challenges in aqueous or oxidative environments?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.
  • pH Stability Profiling : Test solubility and stability in buffers (pH 1–13) to identify labile groups (e.g., methoxy hydrolysis) .
  • Protective Formulations : Encapsulate in cyclodextrins or liposomes to enhance shelf-life .

Q. How can mechanistic studies clarify the role of this compound in inhibiting fungal cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with CYP51 (lanosterol 14α-demethylase) .
  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • Gene Expression Profiling : Quantify CYP51 mRNA levels in treated fungal cultures using RT-qPCR .

Q. What advanced safety protocols are critical when handling this compound during multi-step synthesis?

  • Methodological Answer :

  • Engineering Controls : Use Schlenk lines for air-sensitive steps and closed-loop systems to minimize dust exposure .
  • PPE : Wear NIOSH-approved respirators (N95) and chemical-resistant gloves (e.g., nitrile) during purification .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-4,7-dimethoxybenzothiazole
Reactant of Route 2
2-Amino-6-chloro-4,7-dimethoxybenzothiazole

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